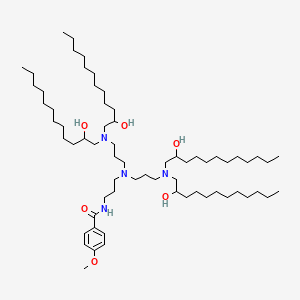![molecular formula C27H20O2 B11927822 (S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)
(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] is a chiral compound with significant importance in asymmetric synthesis and catalysis. This compound is known for its unique structural properties, which make it a valuable ligand in various chemical reactions. The presence of both hydroxyl and phenyl groups in its structure contributes to its versatility and effectiveness in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] typically involves asymmetric oxidative coupling polymerization. This method uses catalysts such as bisoxazoline and CuCl to achieve stereoselective polymerization . The reaction is carried out under controlled conditions, often in the presence of oxygen, to ensure high enantioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods, such as column chromatography, ensures the efficient production of high-quality (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene].
Chemical Reactions Analysis
Types of Reactions: (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and phenyl groups, which provide reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the compound while achieving the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] has a wide range of applications in scientific research. In chemistry, it is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds . In biology, it serves as a building block for the development of bioactive molecules with potential therapeutic applications. In medicine, it is explored for its role in drug design and development, particularly in the synthesis of chiral drugs. In industry, it is utilized in the production of high-performance materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] involves its interaction with various molecular targets and pathways. As a chiral ligand, it creates an asymmetric environment around the metal center in catalytic reactions, enhancing the enantioselectivity of the process. The hydroxyl and phenyl groups play crucial roles in stabilizing the transition states and intermediates, facilitating efficient catalysis.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other chiral binaphthyl derivatives, such as ®-2,2’-dihydroxy-1,1’-binaphthalene and (S)-2,2’-dihydroxy-1,1’-binaphthalene . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: The uniqueness of (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] lies in its specific stereochemistry and the presence of both hydroxyl and phenyl groups. These features contribute to its high enantioselectivity and versatility in various applications, making it a valuable compound in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C27H20O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[2-[(R)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C27H20O2/c28-24-17-15-19-9-5-7-13-22(19)26(24)25-21-12-6-4-8-18(21)14-16-23(25)27(29)20-10-2-1-3-11-20/h1-17,27-29H/t27-/m1/s1 |
InChI Key |
XBEAGNFQVIFJGE-HHHXNRCGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)



![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)

![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)
![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)

![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)
